Ethyl 4-bromo-3-hydroxybenzoate
Overview
Description
Ethyl 4-bromo-3-hydroxybenzoate is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl 4-bromo-3-hydroxybenzoate plays a role in the synthesis of complex chemical compounds. For instance, it has been used in the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, highlighting its utility in organic synthesis processes (Pokhodylo & Obushak, 2019).
- The compound is also significant in studies involving gas-phase enthalpies of formation, as seen in research involving ethyl hydroxybenzoates. This kind of research aids in understanding the thermodynamic properties of chemical compounds (Ledo et al., 2018).
Application in Crystal Growth and Characterization
- This compound has been used in the growth of single crystals, illustrating its importance in materials science. For example, its crystals were grown using a modified vertical Bridgman technique, a method essential in the field of crystallography and materials research (Solanki et al., 2017).
Pharmacological Research
- While avoiding drug usage and side effects information, it's notable that this compound has been a subject of study in pharmacology. For instance, its derivatives have been investigated for potential pharmacological activities, including studies on novel hydrazide-hydrazones derived from ethyl paraben, indicating its relevance in drug discovery (Han et al., 2020).
Environmental and Health Impact Studies
- Research on this compound extends to environmental and health impact studies. This includes investigations into its photodegradation, which is crucial for understanding the environmental fate of such chemicals (Gmurek et al., 2015).
Mechanism of Action
Target of Action
It is known that benzylic compounds often interact with various enzymes and receptors in the body, which could potentially be the targets of ethyl 4-bromo-3-hydroxybenzoate .
Mode of Action
It is known that benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can influence its interaction with its targets .
Biochemical Pathways
It is known that benzylic compounds can participate in various biochemical reactions, which can affect multiple pathways in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
ethyl 4-bromo-3-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPLZHCMBRSFQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478257 | |
Record name | ETHYL 4-BROMO-3-HYDROXYBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70478257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33141-66-1 | |
Record name | ETHYL 4-BROMO-3-HYDROXYBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70478257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-bromo-3-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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